molecular formula C42H81N3O7S B12732383 (R-(R*,R*-(Z,Z)))-4,5-Dihydro-2-(11-hydroxyheptadec-8-enyl)-1-(2-((12-hydroxy-1-oxooctadec-9-enyl)amino)ethyl)-1-methyl-1H-imidazolium methyl sulphate CAS No. 93858-38-9

(R-(R*,R*-(Z,Z)))-4,5-Dihydro-2-(11-hydroxyheptadec-8-enyl)-1-(2-((12-hydroxy-1-oxooctadec-9-enyl)amino)ethyl)-1-methyl-1H-imidazolium methyl sulphate

Cat. No.: B12732383
CAS No.: 93858-38-9
M. Wt: 772.2 g/mol
InChI Key: PJFZQRABHKPQEN-FMHDQPBLSA-N
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Description

(R-(R*,R*-(Z,Z)))-4,5-Dihydro-2-(11-hydroxyheptadec-8-enyl)-1-(2-((12-hydroxy-1-oxooctadec-9-enyl)amino)ethyl)-1-methyl-1H-imidazolium methyl sulphate is a complex organic compound with a unique structure This compound is characterized by its imidazolium core, which is substituted with long hydrocarbon chains containing hydroxyl and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R-(R*,R*-(Z,Z)))-4,5-Dihydro-2-(11-hydroxyheptadec-8-enyl)-1-(2-((12-hydroxy-1-oxooctadec-9-enyl)amino)ethyl)-1-methyl-1H-imidazolium methyl sulphate involves multiple steps. The initial step typically includes the preparation of the imidazolium core, followed by the introduction of the hydrocarbon chains through a series of reactions such as alkylation, amidation, and hydroxylation. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized to minimize waste and maximize efficiency. Key steps would include the purification of intermediates and the final product using techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(R-(R*,R*-(Z,Z)))-4,5-Dihydro-2-(11-hydroxyheptadec-8-enyl)-1-(2-((12-hydroxy-1-oxooctadec-9-enyl)amino)ethyl)-1-methyl-1H-imidazolium methyl sulphate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with other nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems, to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of carbonyl groups can regenerate the hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (R-(R*,R*-(Z,Z)))-4,5-Dihydro-2-(11-hydroxyheptadec-8-enyl)-1-(2-((12-hydroxy-1-oxooctadec-9-enyl)amino)ethyl)-1-methyl-1H-imidazolium methyl sulphate can be used to study the interactions between lipids and proteins. Its amphiphilic nature makes it a useful tool for investigating membrane dynamics and protein-lipid interactions.

Medicine

In medicine, this compound has potential applications as a drug delivery agent. Its ability to interact with biological membranes can be harnessed to improve the delivery of therapeutic agents to specific targets within the body.

Industry

In industry, this compound can be used as a surfactant or emulsifier in various formulations. Its unique properties make it suitable for use in cosmetics, pharmaceuticals, and other industrial applications.

Mechanism of Action

The mechanism of action of (R-(R*,R*-(Z,Z)))-4,5-Dihydro-2-(11-hydroxyheptadec-8-enyl)-1-(2-((12-hydroxy-1-oxooctadec-9-enyl)amino)ethyl)-1-methyl-1H-imidazolium methyl sulphate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and affecting membrane-associated processes. This can lead to changes in cell signaling, membrane permeability, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolium-based molecules with long hydrocarbon chains and functional groups such as hydroxyl and amino groups. Examples include:

  • 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
  • 1-(2-Aminoethyl)-3-methylimidazolium bromide

Uniqueness

What sets (R-(R*,R*-(Z,Z)))-4,5-Dihydro-2-(11-hydroxyheptadec-8-enyl)-1-(2-((12-hydroxy-1-oxooctadec-9-enyl)amino)ethyl)-1-methyl-1H-imidazolium methyl sulphate apart is its specific combination of functional groups and hydrocarbon chains, which confer unique properties such as enhanced membrane interaction and potential for diverse applications in various fields.

Properties

CAS No.

93858-38-9

Molecular Formula

C42H81N3O7S

Molecular Weight

772.2 g/mol

IUPAC Name

(Z,12R)-12-hydroxy-N-[2-[2-[(Z,11R)-11-hydroxyheptadec-8-enyl]-1-methyl-4,5-dihydroimidazol-1-ium-1-yl]ethyl]octadec-9-enamide;methyl sulfate

InChI

InChI=1S/C41H77N3O3.CH4O4S/c1-4-6-8-22-28-38(45)30-24-18-14-10-12-16-20-26-32-40-42-34-36-44(40,3)37-35-43-41(47)33-27-21-17-13-11-15-19-25-31-39(46)29-23-9-7-5-2;1-5-6(2,3)4/h18-19,24-25,38-39,45-46H,4-17,20-23,26-37H2,1-3H3;1H3,(H,2,3,4)/b24-18-,25-19-;/t38-,39-,44?;/m1./s1

InChI Key

PJFZQRABHKPQEN-FMHDQPBLSA-N

Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCC1=NCC[N+]1(C)CCNC(=O)CCCCCCC/C=C\C[C@@H](CCCCCC)O)O.COS(=O)(=O)[O-]

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC1=NCC[N+]1(C)CCNC(=O)CCCCCCCC=CCC(CCCCCC)O)O.COS(=O)(=O)[O-]

Origin of Product

United States

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